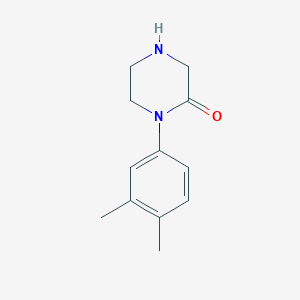

1-(3,4-Dimethyl-phenyl)-piperazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)piperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-9-3-4-11(7-10(9)2)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3 |

InChI Key |

CCQYPNIPUIETRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNCC2=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 1 3,4 Dimethyl Phenyl Piperazin 2 One and Its Derivatives

General Synthetic Approaches to Piperazin-2-one (B30754) Ring Systems

The synthesis of the piperazin-2-one core is a foundational step, and numerous methodologies have been developed to construct this heterocyclic system efficiently. These approaches can be broadly categorized into cyclization reactions of linear precursors and multicomponent reactions that assemble the ring in a single pot.

Cyclization Reactions in Piperazin-2-one Scaffold Construction

Cyclization reactions are a cornerstone of piperazin-2-one synthesis, typically involving the formation of one or two key bonds to close the six-membered ring. These methods often start from readily available linear precursors like amino acids or 1,2-diamines. researchgate.net A common strategy involves the reductive cyclization of specifically designed precursors. For instance, the cyclization of cyanomethylamino pseudopeptides and the reductive amination of allyl-containing peptides represent targeted routes to the piperazinone scaffold. researchgate.net

Another significant approach is the catalytic reductive cyclization of dioximes, which can be formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.govmdpi.com This method allows for the conversion of a primary amino group into a piperazin-2-one ring, offering a versatile entry point to this heterocyclic system. nih.gov More modern techniques, such as the Wacker-type aerobic oxidative cyclization of alkenes catalyzed by palladium, provide access to various nitrogen-containing heterocycles, including piperazin-2-ones. organic-chemistry.org

A summary of selected cyclization strategies is presented below.

| Cyclization Strategy | Starting Materials | Key Features | Reference(s) |

| Reductive Cyclization | Cyanomethylamino Pseudopeptides | Utilizes pseudopeptide precursors for ring closure. | researchgate.net |

| Tandem SN2/Michael Addition | Amines, Unsaturated Peptoids | Effective for solid-phase synthesis of substituted 2-oxopiperazines. | researchgate.net |

| Reductive Coupling / SN2-Cyclization | 2-Chloro-N-(2-oxoalkyl)acetamide, Primary Amine | A convenient method for diversity-oriented synthesis of N-substituted piperazinones. | researchgate.net |

| Catalytic Reductive Cyclization | Dioximes (from primary amines and nitrosoalkenes) | Allows for straightforward structural modification and conversion of primary amines to piperazines. | nih.govmdpi.com |

| Aerobic Oxidative Cyclization | Alkenes with amine functionalities | A Wacker-type cyclization using a base-free palladium catalyst. | organic-chemistry.org |

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient route to the piperazin-2-one scaffold by forming multiple bonds in a single synthetic operation. These strategies are particularly valued for their ability to generate molecular diversity and are well-suited for combinatorial chemistry and the creation of compound libraries. researchgate.netthieme-connect.com

A notable example is a cascade, metal-promoted transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazin-2-ones in good yields. thieme-connect.combohrium.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it a powerful tool for combinatorial synthesis. researchgate.netthieme-connect.combohrium.com Another advanced MCR is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC), which starts from commercial aldehydes to provide 3-aryl/alkyl piperazin-2-ones with high enantioselectivity. acs.org

The Ugi reaction, a cornerstone of MCR chemistry, has also been adapted for piperazinone synthesis. A four-component Ugi reaction employing an α-N-Boc-diaminopropionic acid resin ester, an α-bromoacid, an aldehyde, and an isocyanide is a key step in a solid-phase protocol for generating substituted piperazinones. researchgate.net Furthermore, the "split-Ugi" methodology is particularly suitable for bis-secondary diamines like piperazine (B1678402), allowing for regiochemical desymmetrization of the core in a single step without protecting groups. nih.gov

| Multicomponent Reaction | Components | Key Features | Reference(s) |

| Cascade Metal-Promoted Transformation | Chloro allenylamide, Primary amine, Aryl iodide | One-pot, three-bond formation; introduces two points of diversity. | thieme-connect.combohrium.comthieme.de |

| Knoevenagel/Epoxidation/DROC | Aldehydes, (Phenylsulfonyl)acetonitrile, Peroxide, 1,2-Ethylenediamine | One-pot asymmetric synthesis of C3-substituted piperazin-2-ones. | acs.org |

| Ugi Reaction (Solid-Phase) | α-N-Boc-diaminopropionic acid ester, α-Bromoacid, Aldehyde, Isocyanide | Four-component reaction suitable for solid-supported synthesis. | researchgate.net |

| Split-Ugi Reaction | Acid, Carbonyl component, Isocyanide, Piperazine | Achieves regiochemical desymmetrization of the piperazine core in one step. | nih.gov |

Targeted Synthesis of N-Arylpiperazin-2-ones

The synthesis of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one specifically requires the formation of a bond between the N1 nitrogen of the piperazinone ring and the 3,4-dimethylphenyl group. This is typically achieved through N-arylation reactions, followed by potential derivatization of the heterocyclic ring.

Regioselective N-Arylation Methods for Incorporating the 3,4-Dimethyl-phenyl Moiety

Attaching the 3,4-dimethylphenyl group to the piperazin-2-one nitrogen is most commonly accomplished using transition metal-catalyzed cross-coupling reactions. These methods are widely used for the synthesis of N-arylpiperazines from an aryl halide (e.g., 4-bromo-1,2-dimethylbenzene or 4-iodo-1,2-dimethylbenzene) and the piperazin-2-one. nih.gov

The primary methods for this transformation include:

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is one of the most robust and widely used methods for forming C-N bonds. It typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. Its broad substrate scope makes it highly suitable for coupling the piperazin-2-one scaffold with a 3,4-dimethyl-substituted aryl halide. nih.gov

Ullmann-Goldberg Reaction : A classical copper-catalyzed method for N-arylation. While it often requires higher reaction temperatures than palladium-catalyzed systems, modern advancements have led to milder reaction conditions. nih.gov

Nickel-Catalyzed Amination : Nickel-based catalysts, particularly with 2,2′-bipyridine ligands, have shown excellent selectivity for the mono-arylation of piperazine with aryl chlorides. researchgate.net This offers a potentially more cost-effective alternative to palladium.

Aromatic nucleophilic substitution (SNAr) is another potential pathway, although it is generally restricted to electron-deficient aryl halides. nih.gov

| N-Arylation Method | Catalyst/Metal | Typical Substrates | Key Advantages | Reference(s) |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Piperazin-2-one | High functional group tolerance, mild conditions, broad ligand selection. | nih.gov |

| Ullmann-Goldberg Reaction | Copper | Aryl halides, Piperazin-2-one | Classical method, often lower cost catalyst. | nih.gov |

| Nickel-Catalyzed Amination | Nickel | Aryl chlorides, Piperazin-2-one | Good selectivity for mono-arylation, uses less expensive metal. | researchgate.net |

Functionalization and Derivatization of the Piperazin-2-one Ring

After the construction of the this compound scaffold, further derivatization can be performed to explore its chemical space. While N-alkylation at the N4 position is a common modification, recent advances have focused on the more challenging C-H functionalization of the carbon atoms of the piperazine ring. mdpi.com These methods provide powerful tools for introducing substituents at the C2, C3, C5, and C6 positions, which has been a limitation in traditional piperazine chemistry. researchgate.netmdpi.com

Visible-light photoredox catalysis has emerged as a mild and green strategy for C-H functionalization. mdpi.com These reactions can be used for:

C-H Arylation and Vinylation : Direct coupling of N-protected piperazin-2-ones with aryl or vinyl partners can be achieved using iridium-based photocatalysts. mdpi.com

C-H Alkylation : Organic photocatalysts, such as acridinium (B8443388) salts, can mediate the coupling of carbamate-protected piperazines with α,β-unsaturated carbonyl compounds to achieve selective α-C-H alkylation. mdpi.com

Furthermore, asymmetric catalysis provides a route to chiral derivatives. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.gov

Advanced Synthetic Methodologies for Novel Analogues

The development of novel analogues of this compound benefits from advanced synthetic methodologies that enable the rapid generation of structural complexity and diversity.

Solid-phase synthesis is a powerful technique for creating libraries of piperazinone derivatives. By anchoring the molecule to a solid support, reagents and byproducts can be easily washed away, streamlining the purification process. researchgate.net This approach is often combined with combinatorial strategies to produce a large number of compounds for screening. thieme-connect.combohrium.com

Rearrangement reactions offer another avenue for generating structural diversity. A variety of named rearrangements, including the Dizacope, Ugi-Smiles, and Stevens rearrangements, have been employed in the synthesis of piperazine analogues, providing access to unique molecular skeletons. researchgate.netbenthamdirect.com

The synthesis of bicyclic or conformationally constrained analogues is also of significant interest, particularly for their use as peptidomimetics. Methodologies have been developed to convert 5-oxopiperazine-2-carboxamides into cis- and trans-configured bicyclic piperazines, which can mimic peptide β-turns. researchgate.net Another innovative strategy involves the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold. Activation of DABCO with various electrophiles generates quaternary ammonium (B1175870) salts that can be opened by nucleophiles to yield diverse piperazine derivatives. rsc.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods are central to the efficient synthesis of piperazin-2-one scaffolds, offering high yields and selectivity. For derivatives of this compound, these approaches often involve transition-metal-catalyzed reactions that facilitate the formation of the heterocyclic ring.

One prominent strategy involves the palladium-catalyzed cyclization of appropriate precursors. For instance, palladium-based catalysts can be used in the amination of aryl chlorides under aerobic conditions, providing an efficient route to arylpiperazines. While not directly forming the -one moiety, this establishes the critical N-aryl bond. Subsequent cyclization steps can then form the piperazin-2-one ring. Another powerful method is the Wacker-type aerobic oxidative cyclization of alkenes using palladium catalysts to generate six-membered nitrogen heterocycles, including piperazinones. organic-chemistry.org

Arylpiperazine derivatives are also commonly synthesized via a two-step procedure involving the alkylation of a heterocyclic amine with a bifunctional reagent like 1-bromo-3-chloropropane, followed by a substitution reaction with the desired arylpiperazine. nih.gov This modular approach allows for the synthesis of a wide variety of derivatives.

| Catalytic Method | Catalyst/Reagents | Description | Potential Application |

|---|---|---|---|

| Palladium-Catalyzed Amination | Pd Catalyst, Ligands | Forms the N-aryl bond between the 3,4-dimethylphenyl group and the piperazine nitrogen. | Initial step to form 1-(3,4-dimethylphenyl)piperazine, a precursor to the final compound. |

| Wacker-Type Oxidative Cyclization | Pd(DMSO)2(TFA)2 | Enables the cyclization of functionalized alkenes to form the piperazinone ring under aerobic conditions. organic-chemistry.org | Direct formation of the piperazin-2-one ring from an open-chain precursor. |

| Manganese(III) Acetate Mediated Radical Cyclization | Mn(OAc)3 | Mediates oxidative radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov | Synthesis of complex piperazine-containing dihydrofuran compounds. nih.gov |

Stereoselective Synthesis of Chiral Analogues of this compound

The development of chiral analogues is crucial for investigating the biological activity of piperazin-2-one derivatives. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing specific enantiomers or diastereomers.

A significant advancement in this area is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn This method provides a direct route to chiral piperazin-2-ones with high enantioselectivity. By using a chiral ligand, such as (R)-TolBINAP, in conjunction with a palladium catalyst, it is possible to hydrogenate the prochiral pyrazin-2-ol precursor to yield an enantioenriched piperazin-2-one. dicp.ac.cn This methodology could be adapted to produce chiral analogues of this compound by starting with an appropriately substituted pyrazin-2-ol. The reaction typically involves high pressures of hydrogen gas and is performed in the presence of an acid additive to promote the reaction. dicp.ac.cn

Another approach involves a heterocyclic merging strategy, where stereochemically diverse chiral piperazines are fused with other heterocyclic systems like indazoles. nih.gov This highlights the possibility of using pre-existing chiral building blocks derived from amino acids to construct complex, enantiomerically pure scaffolds. nih.gov

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OCOCF3)2 |

| Chiral Ligand | (R)-TolBINAP |

| Additive | TsOH·H2O |

| Solvent | Dichloromethane/Benzene (B151609) (1:1) |

| Hydrogen Pressure | 1000 psi |

| Temperature | 80 °C |

| Enantiomeric Excess (ee) | Up to 90% |

Analytical Characterization Techniques in Synthetic Studies (General Mention)

The confirmation of the structure and purity of newly synthesized compounds like this compound is a critical step in the research and development process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the dimethylphenyl ring, the two methyl groups, and the distinct protons of the piperazin-2-one ring. mdpi.com The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the lactam ring, which is typically found in the 160-170 ppm region. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The key absorption band for this compound would be the strong carbonyl (C=O) stretch of the amide (lactam) group, typically appearing around 1650-1680 cm⁻¹. Other bands would correspond to C-H bonds of the aromatic and aliphatic parts of the molecule and C-N stretching vibrations. tandfonline.com

Mass Spectrometry (MS) : Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns. tandfonline.com For the target compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. mdpi.com The fragmentation pattern would likely involve cleavage of the piperazinone ring and loss of side chains.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method would typically be developed using a C18 column. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. nih.govjocpr.com Detection is commonly performed using a UV detector, set at a wavelength where the aromatic dimethylphenyl group shows strong absorbance. nih.gov Method validation would include assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. nih.govjocpr.com

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov A suitable stationary phase, such as silica (B1680970) gel, and a mobile phase consisting of a mixture of organic solvents would be used to separate the compound from starting materials and byproducts. nih.gov The spots on the TLC plate can be visualized under UV light.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| HPLC | Octadecylsilane (C18) | Acetonitrile/Water or Methanol/Buffer | UV Spectrophotometry |

| TLC | Silica Gel 60 F254 | Butanol/Acetic Acid/Water or Hexane/Ethyl Acetate | UV light (254 nm) |

Mechanistic Elucidation of the Biological Actions of 1 3,4 Dimethyl Phenyl Piperazin 2 One

Investigation of Molecular Targets and Binding Mechanisms

A fundamental aspect of understanding a compound's biological effects is the identification of its molecular targets and the nature of its interactions with these targets.

Identification of Receptor Subtypes and Detailed Ligand-Receptor Interactions

There is currently no publicly available research that identifies the specific receptor subtypes with which 1-(3,4-Dimethyl-phenyl)-piperazin-2-one interacts. Studies on other piperazine (B1678402) derivatives have shown a wide range of affinities for various receptors, including but not limited to serotonin (B10506), dopamine (B1211576), and histamine (B1213489) receptors. However, the substitution pattern on the phenyl ring and the presence of the 2-one moiety on the piperazine ring are critical determinants of receptor binding affinity and selectivity. Without experimental data, any discussion of potential ligand-receptor interactions for this specific compound would be purely speculative.

Enzyme Active Site Interactions and Inhibition Kinetics

Similarly, the scientific literature lacks any studies investigating the effects of this compound on enzyme activity. Many piperazine-containing molecules are known to be enzyme inhibitors, targeting a diverse range of enzymes. To understand if and how this compound interacts with enzyme active sites, detailed enzymatic assays would be required to determine its inhibitory potential and to characterize the kinetics of such inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular and Biochemical Pathway Modulation

The interaction of a compound with its molecular targets initiates a cascade of events that can modulate various cellular and biochemical pathways.

Signal Transduction Pathway Analysis in Target Cells

No studies have been published that analyze the effects of this compound on intracellular signal transduction pathways. Research in this area would be necessary to understand how the compound might influence cellular functions such as proliferation, differentiation, and survival.

Studies on Cell Cycle Regulation and Apoptosis Induction

The potential for piperazine derivatives to influence cell cycle progression and induce apoptosis is an area of active research, particularly in the context of anticancer drug development. However, there is no specific research available that has examined the effects of this compound on these processes. Such studies would be crucial to determine if the compound has any cytotoxic or cytostatic properties.

Degradation Pathways and Chemical Stability in Biological Contexts

Understanding the metabolic fate and stability of a compound is essential for its development as a therapeutic agent. Currently, there is no information in the scientific literature regarding the degradation pathways or the chemical stability of this compound in biological systems. In vitro and in vivo studies would be required to identify potential metabolites and to assess its stability in physiological conditions.

Identification of Degradation Products and Their Formation Kinetics

Comprehensive searches of available scientific literature and databases did not yield specific studies detailing the identification of degradation products or the formation kinetics for the compound this compound. While research exists on the degradation of other piperazine derivatives, this information is not directly applicable to the specified compound due to structural differences that would significantly alter metabolic pathways and degradation profiles. Therefore, no data can be provided for this section at this time.

Influence of Biological Environment on Compound Stability

Similarly, specific research on the influence of the biological environment on the stability of this compound is not available in the public domain. Studies on related phenylpiperazine and piperazinone compounds suggest that the biological environment, including factors such as pH, enzymatic activity in plasma and liver microsomes, and the presence of other biological molecules, can influence stability. However, without direct experimental data for this compound, any discussion would be speculative and would not meet the required standard of scientific accuracy for this article.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3,4 Dimethyl Phenyl Piperazin 2 One Analogues

Systematic Structural Modifications of the Dimethylphenyl Moiety

The 3,4-dimethylphenyl group plays a critical role in the interaction of these molecules with their biological targets. Modifications to this part of the scaffold, including the position, nature, and electronic properties of the substituents, can profoundly influence efficacy and potency.

The specific arrangement of substituents on the phenyl ring can lead to significant variations in biological activity due to differences in how the molecule fits into a receptor or enzyme active site. solubilityofthings.com The positioning of the two methyl groups in 1-(3,4-Dimethyl-phenyl)-piperazin-2-one is a key factor. Shifting these groups to other positions, such as 2,4- or 3,5-, would alter the molecule's steric profile and electronic distribution, thereby affecting its binding affinity.

Research on related arylpiperazine derivatives has consistently shown that the substitution pattern on the phenyl ring is crucial for activity. For instance, studies have indicated that para-substituents on the phenyl ring are often more important for antiproliferative activities than meta-substituents. nih.gov The relative position of functional groups can dictate the molecule's ability to form key interactions with biological targets. Even minor positional changes can alter binding modes and subsequent biological responses. solubilityofthings.com Therefore, the 3,4-disubstituted pattern is a critical component of the SAR, and any isomeric changes would be expected to modulate the compound's activity profile.

Replacing the methyl groups with other substituents allows for the fine-tuning of the molecule's lipophilicity, polarity, and electronic character. The nature of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can drastically alter biological activity.

In many classes of arylpiperazine compounds, the introduction of electron-withdrawing groups such as halogens (e.g., chloro-, fluoro-) or trifluoromethyl groups on the phenyl ring has been shown to enhance certain biological activities, such as antitumor or acaricidal effects. nih.govnih.gov For example, in one study on acaricidal phenylpiperazines, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring increased activity against Tetranychus urticae. nih.gov Conversely, in other contexts, such as binding to serotonin (B10506) 5-HT(1A) and dopamine (B1211576) D(2A) receptors, electron-withdrawing substituents in the para position of the phenyl ring strongly reduced activity. nih.govresearchgate.net This highlights that the optimal electronic properties are target-dependent. The presence of bulky, lipophilic moieties can also improve efficacy in certain cases. mdpi.com

Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Arylpiperazine Analogues

| Substituent Type | Position | General Effect on Activity | Reference(s) |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -F) | Para | Can enhance antitumor/acaricidal activity but decrease receptor binding at 5-HT1A/D2A. | nih.govnih.govnih.gov |

| Electron-Withdrawing (e.g., -Cl, -F) | Ortho | Increased acaricidal activity. | nih.gov |

| Electron-Donating (e.g., -CH3) | Para / Meta | Often used as a baseline; activity is highly dependent on the specific target. | nih.gov |

Modifications on the Piperazin-2-one (B30754) Ring System

The piperazin-2-one core is another key area for structural modification. Substitutions on its nitrogen or carbon atoms, as well as alterations to the ring's size and conformation, are critical strategies for modulating the compound's properties.

The piperazine (B1678402) scaffold has two nitrogen atoms, providing opportunities for substitution that can significantly alter the compound's basicity, solubility, and ability to form hydrogen bonds. nih.gov In the parent compound, the N1 atom is substituted with the dimethylphenyl group. The N4 nitrogen atom is a common site for further modification. Studies on various piperazine derivatives show that substituting the N4 position with alkyl, acyl, or sulfonyl groups can have a profound impact on biological activity. nih.govtaylorandfrancis.com For instance, in a series of acaricidal phenylpiperazines, N4-substitution with a trifluoromethylsulfonyl group resulted in the highest level of activity. nih.gov

In contrast, substitutions on the carbon atoms of the piperazine ring are far less common. It is estimated that approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions. mdpi.com This lack of structural diversity at the carbon atoms represents an underexplored area in medicinal chemistry. mdpi.comresearchgate.net Recent advances in synthetic methodologies, such as photoredox-catalyzed C-H functionalization, are providing new avenues to access these previously hard-to-reach carbon-substituted piperazine analogues, potentially unlocking novel biological activities. mdpi.comencyclopedia.pub

Table 2: Influence of N4-Substituents on the Activity of Phenylpiperazine Analogues

| N4-Substituent Class | Specific Example | Observed Effect on Acaricidal Activity | Reference |

|---|---|---|---|

| Alkyl Group | Methyl, Ethyl, Propyl | Generally lower activity compared to sulfonyl groups. | nih.gov |

| Acyl Group | Acetyl, Benzoyl | Moderate activity, with potency influenced by phenyl ring substitutions on the benzoyl group. | nih.gov |

Altering the ring size, for example, by expanding to a seven-membered homopiperazine (B121016) (diazepane) ring, can also significantly impact biological activity. In some studies, the introduction of a homopiperazine ring in place of a piperazine has been shown to improve antitumor activity, suggesting that the increased flexibility or altered vector of the nitrogen substituents is beneficial for certain targets. nih.gov

Linker Region Design and its Impact on Biological Activity

While the parent compound this compound features a direct bond between the phenyl and piperazinone rings, a common optimization strategy involves inserting a linker between these two moieties. The design of this linker—its length, flexibility, and chemical nature—can critically influence the compound's biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic effects, thereby guiding the design of more potent and selective molecules.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for this compound analogues involves a systematic process that begins with the compilation of a dataset of molecules with known biological activities. These activities are often expressed as the concentration required to elicit a specific biological response (e.g., IC50 or EC50). The core of QSAR modeling lies in the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

Various types of descriptors can be employed, including:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges).

3D Descriptors: These are derived from the 3D conformation of the molecule and encompass steric descriptors (e.g., molecular volume, surface area) and quantum chemical descriptors (e.g., HOMO and LUMO energies).

Once the descriptors are calculated, statistical methods are used to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to create a linear equation that correlates the descriptors with the biological activity. nih.gov For more complex relationships, machine learning algorithms such as Partial Least Squares (PLS), and Artificial Neural Networks (ANN) may be employed. nih.govnih.gov

The predictive power of a QSAR model is assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation (q²) ensure the model's robustness, while external validation using a separate test set of compounds confirms its ability to predict the activity of new, untested molecules. nih.gov A statistically significant QSAR model can then be used to predict the biological activity of novel this compound analogues prior to their synthesis, thus saving time and resources in the drug discovery process.

Table 1: Example of a 2D-QSAR Model for a Series of Piperazin-2-one Analogues

| Compound ID | Observed Activity (pIC50) | Predicted Activity (pIC50) | Molecular Weight | LogP | Polar Surface Area (Ų) |

| Analog 1 | 7.2 | 7.1 | 220.3 | 2.5 | 45.3 |

| Analog 2 | 6.8 | 6.9 | 234.3 | 2.8 | 48.1 |

| Analog 3 | 7.5 | 7.4 | 248.3 | 3.1 | 42.7 |

| Analog 4 | 6.5 | 6.6 | 262.4 | 3.4 | 50.2 |

| Analog 5 | 7.8 | 7.7 | 276.4 | 3.7 | 44.5 |

Note: This table is a hypothetical representation to illustrate the output of a 2D-QSAR model. The data is not from a specific study on this compound.

Chemoinformatic Approaches to SAR Analysis

Chemoinformatic approaches provide a powerful framework for analyzing the Structure-Activity Relationships (SAR) of this compound analogues. These methods leverage computational tools and databases to process, analyze, and visualize chemical information, leading to a deeper understanding of the molecular features that govern biological activity.

One key chemoinformatic technique is molecular similarity and diversity analysis . By calculating the structural similarity between analogues, researchers can identify clusters of compounds with similar activity profiles. This can reveal important structural motifs that are either beneficial or detrimental to the desired biological effect. Conversely, diversity analysis ensures that a wide range of chemical space is explored when designing new analogues, increasing the chances of discovering novel and potent compounds.

Pharmacophore modeling is another crucial chemoinformatic tool. A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. By aligning the active analogues of this compound, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new molecules that are likely to be active.

Furthermore, 3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. nih.gov These contour maps are invaluable for understanding the SAR at a three-dimensional level and for guiding the rational design of new analogues with improved potency and selectivity. For instance, a CoMFA map might indicate that a bulky substituent is favored in a particular region of the molecule, while a CoMSIA map could highlight the importance of a hydrogen bond donor at another position.

Table 2: Key Chemoinformatic Tools in SAR Analysis of Piperazin-2-one Analogues

| Chemoinformatic Tool | Application in SAR Analysis | Insights Gained |

| Molecular Similarity Searching | Identifies analogues with similar structures. | Groups compounds with potentially similar biological activities. |

| Diversity Analysis | Ensures a broad exploration of chemical structures. | Helps in designing libraries of compounds with diverse properties. |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity. | Provides a 3D template for virtual screening and lead optimization. |

| 3D-QSAR (CoMFA/CoMSIA) | Generates 3D contour maps of favorable and unfavorable regions. | Guides the modification of substituents to enhance activity. |

Note: This table provides a general overview of chemoinformatic tools and their applications.

Computational Chemistry and in Silico Approaches in the Discovery and Optimization of 1 3,4 Dimethyl Phenyl Piperazin 2 One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is crucial for understanding the interaction between a ligand, such as 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, and its target protein receptor, providing insights into binding affinity and mode.

Receptor-based docking simulations involve placing a ligand into the binding site of a protein with a known three-dimensional structure. The process calculates the binding energy and analyzes the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For arylpiperazine derivatives, common targets include G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, as well as various enzymes. mdpi.com

In a hypothetical docking study of this compound against a serotonin receptor, the dimethylphenyl group would likely engage in hydrophobic interactions within a pocket formed by nonpolar amino acid residues. The piperazinone core, with its carbonyl group and nitrogen atoms, could act as a hydrogen bond acceptor or donor, forming key interactions with polar residues in the binding site. mdpi.com The stability of this ligand-protein complex is quantified by a docking score, which estimates the binding free energy.

Table 1: Example of Molecular Docking Results for an Arylpiperazine Ligand with a Serotonin Receptor

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy | -8.5 kcal/mol | Asp110, Ser150 | Hydrogen Bond |

| Phe340, Trp336 | π-π Stacking |

This table represents hypothetical data for illustrative purposes, based on typical interactions observed for arylpiperazine compounds.

Fragment-based drug design (FBDD) is a strategy that uses small chemical fragments (typically with a molecular weight < 300 Da) to identify binding interactions with a protein target. exactelabs.com These low-complexity fragments can bind with high efficiency and serve as starting points for growing or linking into more potent, lead-like molecules. astx.com

The structure of this compound can be deconstructed into key fragments: the "3,4-dimethylphenyl" group and the "piperazin-2-one" core. In an FBDD approach, these individual fragments could be screened against a library of protein targets. For instance, the 3,4-dimethylphenyl fragment might show weak binding to a hydrophobic pocket of a target protein. Subsequently, medicinal chemists could use this information to elaborate the fragment, potentially by adding the piperazin-2-one (B30754) moiety, to enhance affinity and selectivity by engaging with nearby polar residues. researchgate.net This method allows for a more efficient exploration of chemical space and can lead to the development of novel and highly optimized drug candidates. exactelabs.comastx.com

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational flexibility of the ligand within the binding site and to evaluate the stability of the predicted binding pose. semanticscholar.org

For the this compound-receptor complex, an MD simulation would be run for a duration of nanoseconds to microseconds. The simulation would reveal how the ligand adjusts its conformation to optimize interactions with the receptor and how water molecules might mediate these interactions. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, are monitored to assess the stability of the complex. A stable complex will exhibit minimal fluctuations in its RMSD over the course of the simulation. nih.gov These simulations can validate docking predictions and provide a more accurate estimation of binding free energy. mdpi.com

Virtual Screening and Predictive Pharmacological Profiling

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. u-strasbg.frresearchgate.net This approach filters vast chemical databases to prioritize compounds for experimental screening, saving time and resources.

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts the spectrum of biological activities of a compound based on its structural formula. The prediction is based on a training set of known drugs and their activities. For this compound, a PASS analysis would generate a list of potential biological activities, each with a corresponding probability score (Pa for "probably active" and Pi for "probably inactive").

This analysis could suggest potential therapeutic applications for the compound that might not be immediately obvious, such as anticancer, anti-inflammatory, or neuroprotective effects, guiding future experimental validation. mdpi.com

Table 2: Hypothetical PASS Prediction Results for this compound

| Predicted Activity | Pa (Probably Active) | Pi (Probably Inactive) |

|---|---|---|

| Antidepressant | 0.650 | 0.012 |

| Anxiolytic | 0.580 | 0.025 |

| Neuroprotective | 0.495 | 0.041 |

| Kinase Inhibitor | 0.450 | 0.063 |

This table contains hypothetical data to illustrate the output of a PASS analysis.

Target fishing is a computational approach that aims to identify the potential protein targets of a bioactive compound. This is often achieved by comparing the compound's structure to databases of known ligands and their targets (a "guilt-by-association" principle). For this compound, target fishing algorithms could predict interactions with multiple proteins, which is a concept known as polypharmacology.

Future Directions and Emerging Research Avenues for 1 3,4 Dimethyl Phenyl Piperazin 2 One Chemistry

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Specificity and Potency

The rational design of next-generation analogues of 1-(3,4-Dimethyl-phenyl)-piperazin-2-one is a key area for future research, aiming to enhance biological specificity and potency. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the design of novel compounds with improved therapeutic profiles. researchgate.net

Systematic modifications to the chemical structure of piperazine (B1678402) derivatives can elucidate the relationship between structural features and biological activity. researchgate.net For instance, the introduction of various substituents on the phenyl ring and the piperazine core can significantly influence the compound's interaction with biological targets. nih.gov The nature and position of these substituents can affect properties such as binding affinity, selectivity, and metabolic stability.

Key strategies for the rational design of analogues include:

Substitution on the Phenyl Ring: The dimethyl substitution pattern on the phenyl ring of this compound is a starting point for further exploration. The introduction of electron-withdrawing or electron-donating groups at different positions on the phenyl ring can modulate the electronic properties of the molecule and its interaction with target proteins. mdpi.comresearchgate.net

Modification of the Piperazin-2-one (B30754) Core: The piperazin-2-one ring itself can be modified to explore new chemical space. This could involve the introduction of substituents at the carbon atoms of the piperazine ring, which is a less explored area compared to N-substitution. mdpi.com Such modifications can create chiral centers and introduce conformational constraints that may lead to higher selectivity.

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy in drug design. For this compound, this could involve replacing the phenyl ring with other aromatic or heteroaromatic systems, or modifying the carbonyl group of the piperazin-2-one moiety.

The synthesis of these next-generation analogues can be achieved through various established and novel synthetic methodologies. Modern synthetic techniques, such as cascade reactions and metal-catalyzed cross-coupling reactions, can facilitate the efficient construction of diverse libraries of piperazin-2-one derivatives for biological screening. bohrium.com

The following table summarizes potential structural modifications and their expected impact on the properties of this compound analogues.

| Modification Site | Type of Modification | Potential Impact | Relevant Research Findings |

| Phenyl Ring | Introduction of halogens (F, Cl, Br) | Increased lipophilicity, potential for halogen bonding interactions with target proteins. | Halogenated phenylpiperazine derivatives have shown a range of biological activities. mdpi.com |

| Introduction of methoxy (B1213986) or hydroxyl groups | Increased polarity, potential for hydrogen bonding. | Substituents with non-bonding electrons can influence the electronic absorption spectra. mdpi.com | |

| Replacement with heteroaromatic rings (e.g., pyridine, pyrimidine) | Altered electronic distribution, potential for new interactions with biological targets. | Pyrimidine-containing piperazine derivatives have shown selective monoamine oxidase (MAO)-A inhibitory activity. nih.gov | |

| Piperazin-2-one Core | Substitution at C3 or C5 positions | Introduction of chirality, conformational restriction, potential for enhanced selectivity. | The lack of structural diversity at the carbon atoms of the piperazine ring hinders applications in medicinal chemistry. mdpi.com |

| N-alkylation or N-arylation at the second nitrogen | Modulation of basicity and lipophilicity, introduction of additional pharmacophoric features. | N-substituted phenylpiperazine derivatives are widely explored for various therapeutic applications. nih.gov |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets

While the specific biological targets of this compound are not extensively documented, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities, suggesting numerous avenues for exploring novel therapeutic indications. nbinno.comresearchgate.net

Potential Therapeutic Areas for Exploration:

Oncology: Piperazine-containing compounds have demonstrated significant potential as anticancer agents. mdpi.com They can be conjugated with other molecules to target specific cancer cells or pathways. nih.gov Future research could investigate the cytotoxic activity of this compound and its analogues against various cancer cell lines.

Infectious Diseases: The piperazine scaffold is present in several antimicrobial agents. researchgate.net Analogues of this compound could be screened for activity against a range of bacterial, fungal, and parasitic pathogens.

Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit pharmacological activity in the central nervous system, with applications as antipsychotics, antidepressants, and anxiolytics. researchgate.net The structural features of this compound suggest it could be a candidate for development in this area.

Cardiovascular Diseases: Certain piperazine derivatives have been investigated for their effects on the cardiovascular system. Exploration of the activity of this compound on targets such as ion channels or receptors involved in cardiovascular function could reveal new therapeutic opportunities.

Identifying Undiscovered Biological Targets:

Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and for the rational design of more potent and selective analogues. High-throughput screening and computational approaches can be employed to identify potential protein targets. researchgate.net Techniques such as chemical proteomics and affinity-based target identification can be used to isolate and identify the binding partners of this compound within a biological system.

The following table outlines potential therapeutic areas and corresponding biological targets that could be explored for this compound and its derivatives.

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | Kinases, Topoisomerases, Histone Deacetylases (HDACs) | Many approved anticancer drugs containing the piperazine moiety target these enzyme families. |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, Fungal ergosterol (B1671047) biosynthesis pathway, Parasitic proteases | The piperazine scaffold is a common feature in various antimicrobial agents. |

| CNS Disorders | Serotonin (B10506) receptors (5-HT), Dopamine (B1211576) receptors (D2), Monoamine oxidase (MAO) | Arylpiperazine derivatives are well-known modulators of these CNS targets. nih.govresearchgate.net |

| Cardiovascular Diseases | Calcium channels, Potassium channels, Adrenergic receptors | Piperazine derivatives have been shown to interact with various cardiovascular targets. |

Development of this compound and its Analogues as Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological systems, enabling the visualization and quantification of specific molecules and processes in living cells and organisms. The structural features of this compound and its analogues make them promising candidates for development as molecular probes.

Applications as Molecular Probes:

Fluorescent Imaging: By conjugating a fluorescent dye to the this compound scaffold, it may be possible to create fluorescent probes for imaging specific biological targets or cellular compartments. nih.gov The piperazine moiety can be designed to selectively bind to a target of interest, while the fluorophore provides the imaging signal.

Positron Emission Tomography (PET) Imaging: The piperazine scaffold can be labeled with a positron-emitting radionuclide, such as fluorine-18, to create PET imaging agents. nih.gov These probes can be used for the non-invasive imaging and quantification of their targets in vivo, which is valuable for disease diagnosis and for monitoring treatment response.

Affinity-Based Probes: Analogues of this compound can be functionalized with reactive groups to create affinity-based probes for target identification and validation. These probes can covalently bind to their target protein, allowing for its isolation and identification by techniques such as mass spectrometry.

The development of such molecular probes requires a deep understanding of the structure-activity relationships of the piperazin-2-one scaffold to ensure high affinity and selectivity for the target of interest. Furthermore, the physicochemical properties of the probes, such as solubility and cell permeability, need to be optimized for their intended application.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts for Piperazin-2-one Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govmdpi.com These computational tools can be effectively integrated into the discovery and development of piperazin-2-one derivatives.

Applications of AI and ML:

Virtual Screening: AI and ML algorithms can be used to screen vast virtual libraries of piperazin-2-one derivatives to identify compounds with a high probability of being active against a specific biological target. researchgate.netwellcomeopenresearch.org This can significantly reduce the time and cost associated with experimental high-throughput screening.

De Novo Drug Design: Generative AI models can design novel piperazin-2-one derivatives with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. nih.gov These models can learn the underlying chemical patterns from existing data and generate new molecules that are optimized for a particular therapeutic application.

Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, biological activity, and toxicity of piperazin-2-one derivatives. nih.govnih.gov These predictive models can guide the design of new compounds and help to prioritize candidates for synthesis and experimental testing.

Structure-Activity Relationship (SAR) Analysis: AI can be used to analyze complex SAR data and identify the key structural features that contribute to the biological activity of piperazin-2-one derivatives. researchgate.net This can provide valuable insights for the rational design of more potent and selective compounds.

The integration of AI and ML with traditional medicinal chemistry approaches has the potential to accelerate the discovery of new drugs based on the this compound scaffold. By leveraging the power of computational tools, researchers can explore a much larger chemical space and make more informed decisions throughout the drug discovery process.

The following table highlights some of the key AI and ML techniques and their potential applications in the drug discovery of piperazin-2-one derivatives.

| AI/ML Technique | Application | Potential Benefit |

| Deep Neural Networks (DNNs) | Predicting biological activity and ADMET properties. | Improved accuracy in predicting the drug-like properties of novel compounds. |

| Generative Adversarial Networks (GANs) | De novo design of molecules with desired properties. | Generation of novel and diverse chemical scaffolds with optimized therapeutic potential. nih.gov |

| Support Vector Machines (SVMs) | Classification of active vs. inactive compounds in virtual screening. | Efficient identification of promising lead candidates from large chemical libraries. |

| Random Forest | Quantitative Structure-Activity Relationship (QSAR) modeling. | Identification of key molecular descriptors that influence biological activity. |

Q & A

Q. What are the established synthetic routes for 1-(3,4-Dimethyl-phenyl)-piperazin-2-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenyl precursors with piperazine derivatives. Key steps include:

Nucleophilic substitution : Reacting 3,4-dimethylphenyl halides with piperazin-2-one under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the core structure.

Protection/deprotection : Use of Boc-protecting groups to prevent side reactions during functionalization .

Acid-mediated cyclization : Final cyclization under HCl or TFA to yield the target compound.

Critical factors for yield optimization:

- Temperature control : Excess heat can lead to decomposition of the piperazine ring.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require rigorous drying .

- Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl halide reactions .

Q. Table 1: Synthesis Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 90°C | 65–75 | |

| 2 | Boc₂O, THF, RT | 85 | |

| 3 | HCl/EtOH, reflux | 70–80 |

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- High-Resolution Mass Spectrometry (HRMS) :

- IR Spectroscopy :

- Stretching vibrations at 1650–1680 cm⁻¹ confirm the lactam C=O group .

Advanced Research Questions

Q. What strategies can resolve contradictory reports on the dopamine receptor binding affinity of piperazin-2-one derivatives?

Methodological Answer: Contradictions often arise from variations in substituent positioning and assay conditions. Strategies include:

- Comparative SAR Studies : Systematically modify substituents (e.g., methyl vs. chloro groups at the 3,4-positions) and measure binding to D2/D3 receptors. Evidence suggests electron-donating groups (e.g., -CH₃) enhance affinity .

- Standardized Assays : Use identical radioligands (e.g., [³H]Spiperone) and cell lines (e.g., HEK293 expressing human receptors) to minimize variability .

- Molecular Dynamics Simulations : Predict binding pocket interactions to explain affinity differences (e.g., steric clashes with bulkier substituents) .

Q. Table 2: Dopamine Receptor Binding Affinity (Ki, nM)

| Substituent | D2 Receptor | D3 Receptor | Source |

|---|---|---|---|

| 3,4-diCH₃ | 120 ± 15 | 85 ± 10 | |

| 4-Cl | 450 ± 30 | 220 ± 25 |

Q. How can computational modeling aid in predicting the binding modes of this compound with G protein-coupled receptors?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor interactions. The dimethylphenyl group occupies hydrophobic pockets, while the lactam carbonyl forms hydrogen bonds with Ser193 (D3 receptor) .

- MD Simulations : Run 100-ns trajectories to assess stability. Key metrics include RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .

- Pharmacophore Mapping : Identify critical features (e.g., aromatic π-stacking, hydrogen bond donors) using tools like Schrödinger’s Phase .

Q. What experimental approaches can address discrepancies in reported cytotoxicity profiles of piperazin-2-one analogs?

Methodological Answer:

- Dose-Response Curves : Test compounds across a wide concentration range (1 nM–100 µM) in multiple cell lines (e.g., HepG2, HEK293) to identify cell-type-specific effects .

- Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic cell death.

- Mitochondrial Toxicity Screening : Measure ROS production and ATP levels to rule out off-target effects .

Data Contradiction Analysis Example

A 2024 study reported IC₅₀ = 50 µM in HeLa cells , while a 2023 study found IC₅₀ = 10 µM . Possible reasons:

Culture Conditions : Differences in serum concentration (10% FBS vs. 2% FBS) alter compound bioavailability.

Metabolic Activity : Hepatic S9 fraction preprocessing in may enhance metabolite toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.